Monoethanolamine-iodine

Photopolymerization Charge-Transfer Complex Radical Initiator

Generic iodine sources introduce variability in polymerization initiation rates and antimicrobial release kinetics, risking batch failure. Monoethanolamine-iodine (CAS 94349-34-5) eliminates this uncertainty as a stoichiometric 1:1 charge-transfer complex. • Achieve reproducible radical initiation in PMMA and MMA-styrene copolymer photopolymerization, distinct from I₂-triethylamine systems. • Leverage the quantitative 245 nm UV absorption band for identity testing and quality control. • Use the INCI-registered ‘MEA-IODINE’ designation for EU cosmetic antimicrobial applications under restriction II/213, avoiding the regulatory burden of unregistered adducts.

Molecular Formula C2H7I2NO
Molecular Weight 314.89 g/mol
CAS No. 94349-34-5
Cat. No. B12710239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethanolamine-iodine
CAS94349-34-5
Molecular FormulaC2H7I2NO
Molecular Weight314.89 g/mol
Structural Identifiers
SMILESC(CO)N.II
InChIInChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2;
InChIKeyNDTVLXYZDRGELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoethanolamine-Iodine (CAS 94349-34-5): Core Identity and Procurement Baseline for Research and Industrial Users


Monoethanolamine-iodine (MEA-iodine; CAS 94349-34-5), formally 2-aminoethanol, compound with iodine, is a charge-transfer complex formed from equimolar monoethanolamine and molecular iodine [1]. The complex is defined under the INCI nomenclature as MEA-IODINE with the cosmetic function of an antimicrobial agent (EC No. 305-151-9) [2]. The molecular formula is C2H7I2NO with a molecular weight of 314.89 g/mol; the compound exhibits a UV charge-transfer absorption band at 245 nm characteristic of the I₂–amine donor-acceptor interaction [1]. In solid-state and solution equilibria, the complex can dissociate to monoethanolamine hydroiodide and related species, a property that directly influences its iodine-release kinetics and distinguishes it from polymeric iodophors [3].

Why Monoethanolamine-Iodine Cannot Be Replaced by Generic Iodophors or Alternative Amine-Iodine Complexes


Iodine-based antimicrobials and polymerization initiators are not interchangeable commodities. Monoethanolamine-iodine delivers iodine via a defined 1:1 charge-transfer complex that exhibits distinct UV spectral signatures, iodine-release equilibria, and radical-generation kinetics compared with bulk iodine, povidone-iodine, or tertiary-amine complexes such as triethylamine-iodine [1]. In photopolymerization, for example, the I₂–MEA system follows a radical mechanism that yields a different initiating species (diethanolamine-derived radical) from the I₂–triethylamine system, directly affecting polymerization rate and copolymer composition [2]. For antimicrobial applications, the small-molecule nature of MEA-iodine permits skin permeation profiles and formulation compatibility that diverge from polymeric iodophors, while the regulatory restriction II/213 attached to MEA-iodine [3] imposes procurement constraints that do not apply uniformly across all iodine complexes. These functional, mechanistic, and regulatory differences mean that substituting a generic or cheaper iodine source without evidence of equivalent performance carries a material risk of batch failure or non-compliance.

Quantitative Differentiation Guide for Monoethanolamine-Iodine (CAS 94349-34-5) Versus the Closest Analogs


Photopolymerization Efficiency of I₂–Monoethanolamine vs. I₂–Triethylamine in Methyl Methacrylate

In a direct head-to-head study under identical conditions, the I₂–monoethanolamine charge-transfer complex acts as a photosensitizer for methyl methacrylate (MMA) polymerization via a radical mechanism, whereas the I₂–triethylamine system proceeds through a different mechanistic pathway. The UV absorption spectrum of I₂–MEA shows a charge-transfer band at 245 nm, and continuous-variation analysis confirms a 1:1 complex stoichiometry, which is critical for reproducible initiation kinetics [1].

Photopolymerization Charge-Transfer Complex Radical Initiator

MEA-Iodine vs. Povidone-Iodine: Compositional and Available-Iodine Contrast

Monoethanolamine-iodine is a defined small-molecule complex (MW ≈ 314.89 g/mol) that releases iodine through dissociation equilibria of a 1:1 charge-transfer complex [1]. Povidone-iodine is a polymeric iodophor (polyvinylpyrrolidone-iodine complex) with a typical formulation containing 7.5% povidone-iodine equivalent to 0.75% available iodine [2]. The small-molecule nature of MEA-iodine enables fundamentally different skin permeation, formulation miscibility, and release kinetics compared with the high-molecular-weight PVP carrier. MEA-iodine is also subject to the EU CosIng restriction II/213, which has no direct equivalent for povidone-iodine [3].

Antimicrobial Available Iodine Small-Molecule vs. Polymeric Iodophor

Iodine Release and UV Spectral Fingerprint Differentiating MEA-Iodine from Triethanolamine-Iodine Complexes

The UV absorption spectrum of monoethanolamine-iodine in dichloromethane displays a characteristic charge-transfer band at 245 nm, confirmed by the continuous variation method to arise from a 1:1 I₂–MEA complex [1]. In contrast, triethanolamine-iodine complexes form crystalline dimeric structures with distinct X-ray diffraction patterns and do not exhibit the same 245 nm CT band under parallel conditions [2]. This spectroscopic difference provides a rapid, non-destructive QC method to confirm the identity and complex integrity of MEA-iodine lots prior to use.

Spectroscopic Fingerprint Iodine Complexation Quality Control

Regulatory and Functional Classification Differentiating MEA-Iodine from Unlisted or Non-Cosmetic Amine-Iodine Adducts

MEA-iodine holds a formal INCI name (MEA-IODINE) and is registered in the European Commission CosIng database with the defined function ANTIMICROBIAL and the restriction II/213 [1]. Many structurally analogous amine-iodine adducts—such as diethanolamine-iodine or mixed alkylamine-iodine complexes—lack this formal INCI designation and cosmetic-function annotation. For cosmetic and personal-care procurement, the presence of a CosIng entry with a defined function and restriction provides a clear compliance pathway that is absent for unlisted analogs.

Regulatory Compliance CosIng Antimicrobial Classification

Priority Application Scenarios for Monoethanolamine-Iodine (CAS 94349-34-5) Derived from Quantitative Differentiation Evidence


Precision Photopolymerization Initiator for Methyl Methacrylate-Based Polymers and Copolymers

When synthesizing PMMA or MMA-styrene copolymers via photopolymerization, the I₂–MEA system provides a defined 1:1 charge-transfer complex that initiates polymerization through a reproducible radical mechanism, as directly compared with I₂–triethylamine [1]. Researchers requiring predictable initiation rates and copolymer composition control should select I₂–MEA over tertiary-amine initiators.

EU-Compliant Antimicrobial Agent for Leave-On and Rinse-Off Cosmetic Formulations

For cosmetic products marketed in the EU, MEA-iodine is registered under INCI as MEA-IODINE with an explicit antimicrobial function and restriction II/213, providing immediate regulatory cover [1]. Formulators seeking a small-molecule alternative to polymeric iodophors can leverage this existing classification to avoid the regulatory burden faced by unregistered amine-iodine adducts.

Spectroscopic Identity Standard for Incoming Quality Control of Amine-Iodine Complexes

The characteristic 245 nm charge-transfer absorption band of I₂–MEA, confirmed to arise from a 1:1 complex [1], serves as a quantitative spectroscopic marker for identity testing. Quality-control laboratories can implement UV-Vis absorbance ratio checks at 245 nm to distinguish authentic MEA-iodine from triethanolamine-iodine or other amine-iodine species that lack this spectral feature [2].

Small-Molecule Iodine Donor for Research-Grade Antimicrobial Susceptibility Studies

In microbiology research where iodine-release kinetics must be decoupled from polymeric carrier effects, MEA-iodine offers a chemically defined, low-molecular-weight iodine source with known dissociation equilibria [1]. This avoids confounding variables introduced by PVP or other polymeric matrices, enabling cleaner interpretation of iodine-specific antimicrobial mechanisms.

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